molecular formula C19H22N2O4 B8025220 (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate CAS No. 1951438-95-1

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate

Cat. No.: B8025220
CAS No.: 1951438-95-1
M. Wt: 342.4 g/mol
InChI Key: OVJXWKGCDVQOFH-UHFFFAOYSA-N
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Description

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate is a chemical compound with the molecular formula C19H22N2O4 and a molecular weight of 342.39 g/mol . This compound is part of the dibenzoazepine family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate typically involves the reaction of dibenzoazepine derivatives with methanamine under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine succinate include:

Uniqueness

What sets this compound apart from similar compounds is its specific molecular structure, which confers unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

butanedioic acid;6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.C4H6O4/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;5-3(6)1-2-4(7)8/h1-8,15,17H,9-10,16H2;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJXWKGCDVQOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951438-95-1
Record name Butanedioic acid, compd. with 6,11-dihydro-5H-dibenz[b,e]azepine-6-methanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951438-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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